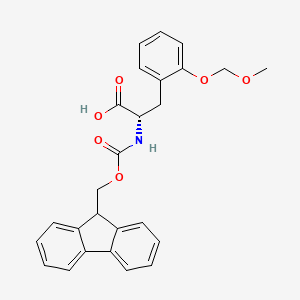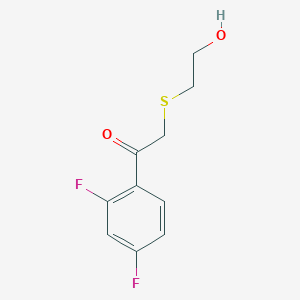
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a difluorophenyl group and a hydroxyethylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the reaction of 2,4-difluorobenzene with a suitable thiol and an ethanone derivative. Common synthetic routes may include:
Nucleophilic Substitution: Reacting 2,4-difluorobenzene with a thiol in the presence of a base to form the thioether linkage.
Ketone Formation: Introducing the ethanone group through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Adjusting these parameters to favor the desired product.
Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases or Acids: To facilitate substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of the ketone group.
Substituted Phenyl Derivatives: From substitution reactions on the difluorophenyl group.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one may have applications in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethane: Lacks the ketone group.
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-sulfone: Contains a sulfone group instead of a thioether.
Uniqueness
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to its combination of a difluorophenyl group, a hydroxyethylthio group, and a ketone group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C10H10F2O2S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H10F2O2S/c11-7-1-2-8(9(12)5-7)10(14)6-15-4-3-13/h1-2,5,13H,3-4,6H2 |
InChI Key |
COZBVTLYHFOVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


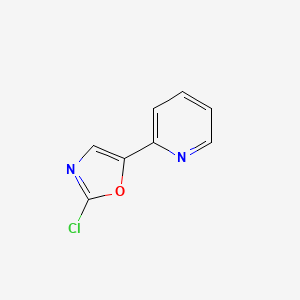
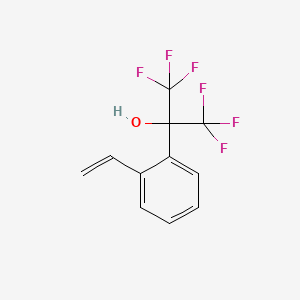
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
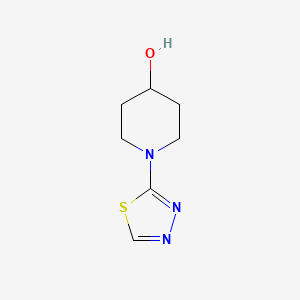
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)

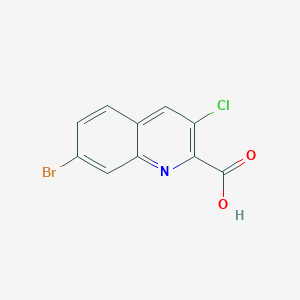


![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13652293.png)
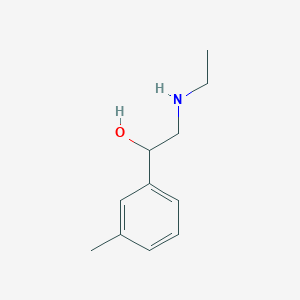

![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
